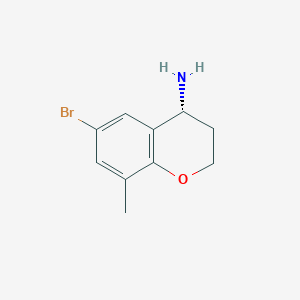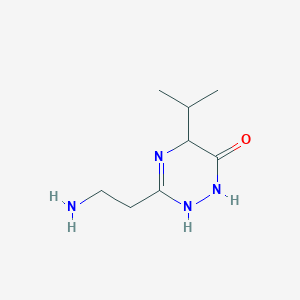![molecular formula C11H20FNO3 B15234574 tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)
tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro substituent, and a hydroxycyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-hydroxycyclohexyl derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The fluoro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Chromium trioxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Alkyl or aryl halides, Grignard reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the fluoro substituent yields the corresponding hydrocarbon .
科学的研究の応用
Chemistry
In chemistry, tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used as a probe to study enzyme-substrate interactions and to investigate the role of specific functional groups in biological processes .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurodegenerative disorders .
Industry
In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets and modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
- tert-ButylN-[(1R,2R,4R)-2-hydroxycyclohexyl]carbamate
- tert-ButylN-[(1R,2R,4R)-2-chloro-4-hydroxycyclohexyl]carbamate
- tert-ButylN-[(1R,2R,4R)-2-methyl-4-hydroxycyclohexyl]carbamate .
Uniqueness
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is unique due to the presence of the fluoro substituent, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C11H20FNO3 |
|---|---|
分子量 |
233.28 g/mol |
IUPAC名 |
tert-butyl N-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1 |
InChIキー |
SSJLYZCXMMQWCU-IWSPIJDZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@H]1F)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)









![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)

